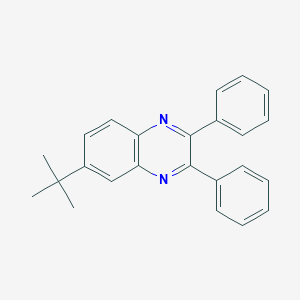

6-Tert-butyl-2,3-diphenylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H22N2 |

|---|---|

Molecular Weight |

338.4g/mol |

IUPAC Name |

6-tert-butyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C24H22N2/c1-24(2,3)19-14-15-20-21(16-19)26-23(18-12-8-5-9-13-18)22(25-20)17-10-6-4-7-11-17/h4-16H,1-3H3 |

InChI Key |

AHTDKRMXFZHUSQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Applications in Advanced Materials Science: Focus on 6 Tert Butyl 2,3 Diphenylquinoxaline and Derivatives

Organic Electronics and Optoelectronic Devices

The inherent electron-deficient nature of the quinoxaline (B1680401) core makes it an excellent component for constructing materials that facilitate charge transport and manage energy levels in a variety of electronic devices. frontiersin.orgnih.gov

Quinoxaline Derivatives as Electron Transport Materials (ETMs)

Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) for various electronic applications. qmul.ac.uk Their electron-deficient properties, stemming from the two symmetric unsaturated nitrogen atoms in their structure, facilitate efficient electron injection and transport. qmul.ac.ukcase.edu This makes them suitable for use in a range of devices, including organic solar cells and light-emitting diodes, where managing electron flow is critical for performance. qmul.ac.uk The versatility of the quinoxaline structure allows for chemical modifications that can fine-tune their energy levels and enhance their electron transport capabilities. scispace.com

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs)

In the realm of organic solar cells (OSCs), quinoxaline derivatives are being explored as non-fullerene acceptors (NFAs), offering an alternative to traditional fullerene-based materials. qmul.ac.uk Their strong electron-accepting ability and potential for broad light absorption are highly desirable for efficient charge separation and collection. nih.gov Research into A2-A1-D-A1-A2 type NFAs, where quinoxaline units serve as the electron-accepting (A1) component, has demonstrated their potential. Side-chain engineering on the quinoxaline core plays a critical role in optimizing the molecular conformation and phase-separation in blends with donor polymers like poly(3-hexylthiophene) (P3HT). researchgate.net For instance, strategic removal of phenyl side groups from the quinoxaline unit has been shown to significantly impact device performance. researchgate.net

A study on quinoxaline-based NFAs blended with the donor polymer P3HT yielded a power conversion efficiency (PCE) of up to 6.37%, a notable achievement for this class of solar cells. researchgate.net

Table 1: Photovoltaic Performance of P3HT-based OSCs with Different Quinoxaline-based NFAs

| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| Qx3 | 0.95 | 5.31 | 30 | 1.51 |

| Qx3b | 0.75 | 13.00 | 65 | 6.37 |

| Qx3c | 0.74 | 2.58 | 35 | 0.67 |

This table is generated based on data from a study on side chain engineering of quinoxaline-based small molecular nonfullerene acceptors. researchgate.net

Components in Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives serve as effective components in dye-sensitized solar cells (DSSCs), functioning as auxiliary acceptors and π-bridges within the organic dye structure. qmul.ac.uknih.gov The incorporation of a 2,3-diphenylquinoxaline (B159395) unit can enhance the electron-accepting strength of the dye, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO₂). nih.govd-nb.info The rigid and planar structure of the quinoxaline core can also extend the π-conjugation of the dye, leading to broadened light absorption across the solar spectrum. nih.govresearchgate.net

Different molecular configurations, such as linking a triphenylamine donor group horizontally or vertically to the 2,3-diphenylquinoxaline acceptor unit, have been shown to significantly affect the photovoltaic properties. case.edu A horizontally-configured dye (RC-22) achieved a power conversion efficiency of 5.56%, demonstrating the promise of the quinoxaline unit in organic sensitizers for DSSCs. case.edu In another study, a series of dyes featuring a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer achieved a PCE of up to 7.12%. nih.gov

Table 2: Performance of DSSCs Using Quinoxaline-Based Dyes

| Dye | Voc (mV) | Jsc (mA/cm²) | FF | η (%) |

|---|---|---|---|---|

| RC-21 | 640 | 7.91 | 0.65 | 3.30 |

| RC-22 | 630 | 13.04 | 0.68 | 5.56 |

| DQ5 | 0.68 | 15.01 | 0.70 | 7.12 |

This table is generated based on data from studies on novel quinoxaline-based organic sensitizers. case.edunih.gov

Emitters and Chromophores for Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of quinoxaline derivatives make them suitable for use as emitters and chromophores in organic light-emitting diodes (OLEDs). qmul.ac.uk Their rigid, planar structure and electron-deficient nature are key characteristics for developing luminescent materials. frontiersin.org They have been investigated as components in thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. qmul.ac.uk The ability to modify the quinoxaline core allows for the tuning of emission colors and other photophysical properties to meet the requirements of display and lighting applications. scispace.com

N-type Semiconductors in Organic Field-Effect Transistors (OFETs)

Quinoxaline derivatives are being actively investigated for their potential as n-type semiconductors in organic field-effect transistors (OFETs). qmul.ac.uk The electron-deficient character of the quinoxaline ring system is essential for facilitating electron transport, which is the defining characteristic of n-type materials. frontiersin.org While quinoxaline-based materials have been more commonly explored for other applications like OLEDs, their use in OFETs is a growing area of research. frontiersin.org For instance, a novel donor-acceptor type polymer incorporating a thiophene-substituted quinoxaline unit was synthesized and used as the semiconductor layer in an OFET, demonstrating the potential of this class of chromophores in constructing new organic semiconductors. frontiersin.org

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

While typically known for their electron-transporting properties, innovative molecular design has enabled the use of quinoxaline derivatives as hole-transporting materials (HTMs) in inverted (p-i-n) perovskite solar cells (PSCs). mdpi.com A triple design strategy involving the creation of an S···N noncovalent conformational lock, a donor-acceptor (D-A) molecular skeleton, and self-assembly engineering has produced effective quinoxaline-based HTMs. mdpi.com This design enhances molecular planarity, promotes intramolecular charge transfer, and improves the interface between the HTM and the perovskite layer, mitigating charge recombination. mdpi.com

A flexible PSC device using a quinoxaline-based HTM (DQC-T), which features an asymmetric D-A backbone, achieved a power conversion efficiency of 18.12%. This performance surpassed devices based on a bare NiOₓ layer and other quinoxaline derivatives with different structures. mdpi.com

Table 3: Performance of Flexible PSCs with Different Quinoxaline-Based HTMs

| HTM Layer | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| Bare NiOₓ | 1.05 | 22.36 | 65.96 | 15.52 |

| NiOₓ/DQC | 1.08 | 21.99 | 70.82 | 16.75 |

| NiOₓ/DQ-T-QD | 1.04 | 23.25 | 69.10 | 16.67 |

| NiOₓ/DQC-T | 1.09 | 22.28 | 74.44 | 18.12 |

This table is generated based on data from a study on quinoxaline-based hole transport materials for flexible perovskite solar cells. mdpi.com

Photopolymerization and Photoinitiator Design

Photopolymerization is a process that utilizes light to convert liquid monomers into solid polymers, offering advantages such as speed, low energy consumption, and spatial control. mdpi.comresearchgate.net Quinoxaline derivatives have emerged as a promising class of compounds for designing efficient photoinitiating systems. mdpi.com

Quinoxaline-Based Dyes as UV and Visible Light Photoinitiating Systems

The quinoxaline scaffold has been successfully identified as a promising framework for creating photoinitiating systems sensitive to both UV and visible light. mdpi.comresearchgate.net Dyes based on the quinoxaline skeleton can be engineered to absorb electromagnetic radiation at the boundary between ultraviolet and visible light. mdpi.comnih.gov This tunability allows for the use of various light sources, including cost-effective and safer options like dental lamps or LEDs. mdpi.commdpi.com

Typically, these systems are two-component, comprising the quinoxaline-based dye which acts as a photosensitizer (light absorber), and a co-initiator, which is often an electron or hydrogen atom donor. mdpi.comnih.govnih.gov A desirable feature of these dyes is their ability to form a long-lived excited state upon light absorption, which facilitates the intermolecular electron transfer necessary to initiate the polymerization chain reaction. mdpi.comnih.gov Research has shown that in the presence of a suitable co-initiator, these dyes exhibit excellent capabilities for photoinitiating the polymerization of monomers like acrylates. nih.gov The efficiency of these quinoxaline-based systems has been found to be comparable to that of commercial photoinitiators. mdpi.comnih.gov

One of the significant advantages of using visible light photoinitiators is the deeper penetration of light into the polymerizing mixture compared to UV light. researchgate.net However, a challenge remains in that visible light dyes can impart color to the final polymer, whereas traditional UV photoinitiators are often colorless. mdpi.comresearchgate.net

| Dye Type | Light Source Compatibility | Initiation Mechanism | Key Advantage |

| Quinoxaline-Based | UV and Visible Light | Intermolecular Electron Transfer | High efficiency, tunable absorption |

| Commercial (e.g., Camphorquinone) | Visible Light | Hydrogen Abstraction | Established use, particularly in dentistry |

Development of Quinoxaline Scaffolds for Radical and Cationic Photopolymerization

The versatility of the quinoxaline structure has enabled the development of numerous derivatives capable of initiating both free radical and cationic polymerizations under UV and visible light. mdpi.com

In free radical polymerization , two-component initiating systems are common. mdpi.com Upon light absorption, the excited quinoxaline dye interacts with a co-initiator, such as an acetic acid derivative or a tertiary amine. nih.govmdpi.com This interaction typically occurs via a photoinduced intermolecular electron transfer (PET) process, which generates the free radicals that start the polymerization of monomers like trimethylolpropane triacrylate (TMPTA). mdpi.com The effectiveness of these systems is often comparable to commercial photoinitiators like camphorquinone, and they offer the advantage of eliminating potentially harmful aromatic amines from the formulation. mdpi.com

For cationic photopolymerization , quinoxaline derivatives can act as long-wavelength photosensitizers for onium salts, such as diaryliodonium salts. mdpi.com The photodecomposition of these salts generates strong protonic acids, which are the primary initiators for the cationic polymerization of monomers like epoxides. mdpi.comunica.it The quinoxaline sensitizer (B1316253) absorbs light at a longer wavelength and transfers energy to the onium salt, causing it to decompose and initiate polymerization. mdpi.com This process is particularly advantageous as cationic polymerization is not inhibited by oxygen, a common issue in radical polymerization. unica.it

Advanced Polymeric Materials

The incorporation of quinoxaline units into polymer structures imparts desirable thermal, electronic, and optical properties, making them suitable for a range of high-performance applications.

Quinoxaline Units as Building Blocks for Conjugated Polymers

Quinoxaline is an electron-deficient (acceptor) chromophore with a rigid, planar conjugated structure, making it an excellent building block for donor-acceptor (D-A) type conjugated polymers. frontiersin.orgnih.gov These polymers are synthesized by combining quinoxaline units with electron-rich (donor) units, such as thiophene (B33073) or indacenodithiophene (IDT). frontiersin.orgrsc.org This D-A architecture leads to a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport. frontiersin.orgnih.gov

The properties of these quinoxaline-based copolymers can be fine-tuned by modifying both the main polymer chain and the side chains. rsc.org Such polymers often exhibit broad absorption spectra, good thermal stability, and suitable energy levels for applications in organic electronics. rsc.orgrsc.org For instance, a D-A polymer incorporating IDT as the donor and a thiophene-substituted quinoxaline as the acceptor showed a significant red-shift in its absorption spectrum after polymerization, indicating a strong ICT effect. nih.gov These materials are promising for use as the semiconductor layer in organic field-effect transistors (OFETs) and as donor materials in bulk heterojunction polymer solar cells. frontiersin.orgrsc.org

| Polymer Architecture | Key Monomers | Resulting Property | Potential Application |

| Donor-Acceptor (D-A) | Indacenodithiophene (Donor), Quinoxaline (Acceptor) | Strong Intramolecular Charge Transfer (ICT) | Organic Field-Effect Transistors (OFETs) |

| Donor-Acceptor (D-A) | Thiophene derivatives (Donor), Quinoxaline (Acceptor) | Broad Absorption Spectrum, Good Thermal Stability | Polymer Solar Cells (PSCs) |

Chain-End Modification in Hyperbranched Polymers using Quinoxaline Carboxylic Acids

Hyperbranched polymers are three-dimensional macromolecules with a high density of functional groups at their periphery. nih.gov The properties of these polymers can be tailored by chemically modifying these terminal groups. 2,3-Diphenylquinoxaline-6-carboxylic acid has been specifically used as an end-capping agent in the synthesis of hyperbranched polymers that contain alternating quinoxaline and benzoxazole units. medchemexpress.comdocumentsdelivered.comresearchgate.net

In one study, a hyperbranched quinoxaline-benzoxazole polymer was synthesized, and its numerous o-aminophenol end groups were subsequently capped with 2,3-diphenylquinoxaline-6-carboxylic acid. documentsdelivered.comresearchgate.net This chain-end modification, or "capping," alters the polymer's properties, such as its solubility and intermolecular interactions. The resulting end-capped hyperbranched polymers were found to have very high thermal stability, with no glass transition temperatures detected up to 450 °C. documentsdelivered.comresearchgate.net This demonstrates the utility of quinoxaline carboxylic acids in creating robust, high-performance materials. medchemexpress.com

Quinoxaline-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The quinoxaline linkage, formed via an irreversible cycloaromatization reaction, is highly valuable for constructing stable COFs. rsc.org This stability makes quinoxaline-based COFs robust even under harsh acidic or basic conditions. rsc.org

A new protocol has been developed for preparing highly ordered two-dimensional (2D) COFs based on a quinoxaline backbone. nih.gov These materials can be synthesized by combining monomers containing o-phenylenediamine (B120857) and diketone units, which first form reversible imine bonds that facilitate "self-healing" during crystal growth, and then convert to irreversible and stable aromatic quinoxaline rings. rsc.org The resulting frameworks are nanoporous and offer a platform for further postsynthetic modification. nih.gov For example, the nitrogen atoms within the quinoxaline core can act as chelation sites for metal ions, making these COFs promising for applications in batteries and energy storage. researchgate.net The combination of a stable, porous structure with redox-active quinoxaline units provides dual active sites for reversible lithium storage. researchgate.netnih.gov

Other Materials Science Applications

The versatility of the quinoxaline scaffold, particularly when substituted with bulky and electronically active groups like tert-butyl and phenyl rings, extends its applicability beyond the previously discussed domains. This section explores other significant applications of 6-tert-butyl-2,3-diphenylquinoxaline and its derivatives in advanced materials science, focusing on their roles in corrosion inhibition, chromophore development, and as key synthetic intermediates.

Quinoxaline Derivatives in Corrosion Inhibition Mechanisms

Quinoxaline derivatives are recognized for their potential as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. acs.orgbohrium.comacs.orgsrce.hrresearchgate.net The inhibitory action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.orgbohrium.com This adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure, which can interact with the vacant d-orbitals of the metal.

The mechanism of corrosion inhibition by quinoxaline derivatives is generally attributed to:

Film Formation: The inhibitor molecules adsorb on the metal surface, creating a thin, protective film that acts as a physical barrier to corrosive agents. acs.orgbohrium.com Scanning electron microscopy (SEM) analyses have confirmed the formation of such protective layers. acs.orgbohrium.com

Adsorption: The adsorption can be physisorption (electrostatic interaction), chemisorption (covalent bonding), or a combination of both. The presence of nitrogen atoms and the π-electron clouds of the aromatic rings in the quinoxaline moiety play a crucial role in the adsorption process. acs.org The adsorption of these molecules often follows the Langmuir adsorption isotherm. bohrium.com

Mixed-Type Inhibition: Potentiodynamic polarization studies have shown that many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net

While specific studies on the corrosion inhibition properties of this compound are not extensively available, the general principles derived from related quinoxaline derivatives provide a strong indication of its potential in this application. The presence of the electron-donating tert-butyl group and the extensive π-system of the diphenylquinoxaline core would likely enhance its adsorption onto metal surfaces, thereby providing significant corrosion protection.

Table 1: Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel in 1 M HCl

| Quinoxaline Derivative | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ | 89 | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 | researchgate.net |

| Ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate (PQXA) | 10⁻³ | 94.7 | bohrium.com |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | 10⁻³ | 96.5 | srce.hr |

Advanced Chromophore Development for Sensing and Electrochromic Devices

The extended π-conjugated system of 2,3-diphenylquinoxaline derivatives imparts them with interesting photophysical properties, making them suitable candidates for the development of advanced chromophores for various optical and electronic applications. These applications include their use in fluorescent sensors and organic light-emitting diodes (OLEDs).

The core 2,3-diphenylquinoxaline structure can be chemically modified to fine-tune its electronic and optical properties. For instance, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.

Sensing Applications:

Quinoxaline-based compounds have been developed as fluorescent and colorimetric chemosensors for the detection of various metal ions. The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence or color of the compound, enabling the detection of the target analyte. For example, a Schiff base derivative of 2,3-diphenylquinoxaline has been utilized as a selective and sensitive fluorescent-colorimetric chemosensor for Ag+ ions.

Electrochromic and Light-Emitting Applications:

The electron-accepting nature of the quinoxaline core, combined with the electron-donating or accepting properties of the phenyl substituents, allows for the creation of "push-pull" electronic structures. These structures are beneficial for applications in organic electronics. 2,3-Diphenylquinoxaline derivatives have been investigated as electron-transport materials in OLEDs due to their high electron affinity and good thermal stability. The photoluminescence properties of these compounds are also of interest, with studies showing that they can exhibit emissions in the visible region of the electromagnetic spectrum. For example, a vinyl benzaldehyde-capped 6-methyl-2,3-diphenylquinoxaline (B3348229) derivative has been shown to exhibit bluish-green emission. vixra.org

Table 2: Photophysical Properties of a 6-methyl-2,3-diphenylquinoxaline Derivative

| Property | Wavelength (nm) |

| n-π* transition | ~347.50 |

| π-π* transition | ~248.50 |

| Photoluminescence Emission | ~454 |

Applications as Synthetic Synthons and Intermediates

The 2,3-diphenylquinoxaline scaffold serves as a valuable building block, or synthon, in organic synthesis for the construction of more complex molecules, particularly those with desirable biological or material properties. The reactivity of the quinoxaline ring system and the attached phenyl groups allows for a variety of chemical transformations.

The synthesis of 2,3-diphenylquinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with benzil (B1666583) (a 1,2-dicarbonyl compound). nih.govijiset.compharmacyinfoline.comslideshare.net This straightforward synthetic route makes the core structure readily accessible.

Once formed, the 2,3-diphenylquinoxaline unit can be further functionalized. For example, electrophilic substitution reactions can introduce various functional groups onto the benzene (B151609) ring of the quinoxaline moiety. These functionalized derivatives can then serve as key intermediates in the synthesis of:

Biologically Active Molecules: Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities. The 2,3-diphenylquinoxaline framework has been used as a lead structure in the design and synthesis of new therapeutic agents, such as tubulin inhibitors for cancer treatment. nih.gov

Fused Heterocyclic Systems: The quinoxaline ring can be annulated with other heterocyclic rings to create more complex, fused polycyclic systems. These larger, more rigid structures can have unique electronic and photophysical properties suitable for materials science applications.

Novel Ligands: The nitrogen atoms in the quinoxaline ring can coordinate with metal ions, making these compounds useful as ligands in coordination chemistry. This can lead to the formation of metal complexes with interesting catalytic or material properties.

The ease of synthesis and the potential for further chemical modification make this compound and its derivatives important intermediates for the development of new functional molecules and materials.

Structure Property Relationships and Molecular Engineering of 6 Tert Butyl 2,3 Diphenylquinoxaline Analogues

Influence of Substituent Effects on Electronic and Optical Properties

The introduction of various functional groups onto the quinoxaline (B1680401) scaffold profoundly alters its intrinsic characteristics. The electronic nature, size, and position of these substituents are critical levers for tailoring material properties.

The reactivity and electronic landscape of the quinoxaline system are highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects that can be harnessed to control the molecule's behavior.

EDGs, such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density on the quinoxaline ring system. This enhanced electron density generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO), causing its energy level to rise. Conversely, EWGs, such as cyano (-CN), nitro (-NO₂), or carbonyl (-CO), pull electron density away from the ring. otterbein.edu This effect stabilizes the molecule's frontier orbitals, leading to a lowering of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgijisrt.com

These shifts in energy levels directly impact the material's reactivity and its optoelectronic properties. For instance, in the context of organic solar cells, tuning the LUMO level of a quinoxaline-based acceptor material is crucial for achieving efficient charge transfer from a donor polymer. researchgate.net Studies on related nitrogen-containing heterocyclic systems have shown that the introduction of EWGs can increase the acidity of nearby protons and make certain positions more susceptible to nucleophilic attack. otterbein.edunih.gov In contrast, EDGs can enhance the basicity and nucleophilicity of the molecule. nih.gov Research on polyphenol-based dendrimers demonstrated a significant increase in antioxidant activity when an electron-withdrawing aldehyde group was replaced with an electron-donating benzylic group, highlighting the profound impact of substituent electronic effects. nih.gov

A direct comparison of fluorine (an EWG) and cyano (a stronger EWG) substituents on quinoxaline-based polymers revealed that the cyano-substituted polymer exhibited higher power conversion efficiencies in solar cells, attributed to its favorable electronic properties. rsc.org

Table 1: General Effects of Substituents on Quinoxaline Properties

| Substituent Type | Effect on Electron Density | Impact on HOMO Level | Impact on LUMO Level | General Reactivity Trend |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases | Raises (Destabilizes) | Smaller effect, may slightly raise | Enhances nucleophilicity |

| Electron-Withdrawing (e.g., -CN, -F, -NO₂) | Decreases | Lowers (Stabilizes) | Lowers (Stabilizes) | Enhances electrophilicity |

This table provides a generalized summary based on established principles of organic chemistry and findings from related studies. otterbein.edursc.orgnih.govnih.gov

The bulky tert-butyl group at the 6-position of the titular compound is a prime example of steric hindrance influencing molecular properties. Such bulky groups play a critical role in controlling intermolecular interactions, which in turn dictates the material's solid-state morphology, including its crystallinity and molecular packing.

Computational studies have shown that tert-butyl substitution can make a molecular backbone stiffer and limit its ability to twist. ijisrt.com In large polycyclic aromatic hydrocarbons, bulky tert-butyl groups have been widely used to improve solubility by suppressing the aggregation that can arise from strong π-π stacking. nih.gov This effect is crucial for solution-processable organic electronics.

However, steric hindrance can also disrupt ordered packing. In studies of quinonoid zwitterions, the nature of alkyl substituents was found to directly modulate the intermolecular spacing within molecular rows. rsc.orgresearchgate.net While some bulky groups can induce favorable lamellar-like ordering, they may simultaneously hinder the close face-to-face π-π stacking that is essential for efficient charge transport. nih.gov The strategic placement of bulky side chains is therefore a delicate balancing act. For instance, removing phenyl side chains from certain positions in an acceptor molecule was shown to increase crystallinity and electron mobility, but removing them from all positions led to detrimental phase separation. sciengine.com The steric hindrance from the phenyl groups at the 2- and 3-positions of the quinoxaline core also contributes significantly to the molecule's three-dimensional structure, preventing a fully planar conformation and influencing how molecules pack in the solid state.

Halogenation, particularly fluorination, is a powerful strategy for fine-tuning the optoelectronic properties of quinoxaline-based materials. Halogens act as electron-withdrawing groups, primarily through an inductive effect, which can profoundly alter frontier molecular orbital energy levels and intermolecular interactions.

Introducing fluorine atoms into the quinoxaline core or its side chains typically leads to a decrease in both the HOMO and LUMO energy levels. nih.gov This can be advantageous in applications like organic solar cells, where lowering the LUMO level of an acceptor can improve the open-circuit voltage (Voc) of the device. acs.org Furthermore, halogenation has been shown to result in red-shifted absorption and emission spectra in related heterocyclic systems. nih.govacs.org

Beyond electronic effects, halogenation significantly impacts molecular packing and crystallinity. The introduction of fluorine or chlorine atoms can lead to shorter π-π stacking distances, which is favorable for charge transport. nih.govacs.org In one study, modifying a quinoxaline core with a 2-(2-ethylhexyl)-3-fluorothiophene (B13353999) group greatly optimized the blend morphology with a donor polymer, leading to efficient charge transport and reduced recombination in solar cell devices. acs.org The specific placement of fluorine atoms is critical; for example, adding fluorine to the thiophene (B33073) side chains of a benzodithiophene unit in a quinoxaline-based copolymer led to a significant boost in photovoltaic performance. rsc.org

Table 2: Impact of Halogenation on Non-Fused Acceptor Properties

| Acceptor Molecule | Halogenation | Absorption Max (nm) | HOMO (eV) | LUMO (eV) | π-π Stacking Distance (Å) |

| FG10 | None | 696 | -5.41 | -3.75 | 3.71 |

| FG8 | Di-fluorinated | 710 | -5.48 | -3.81 | 3.69 |

| FG6 | Di-chlorinated | 722 | -5.51 | -3.85 | 3.64 |

Data adapted from a study on cyclopentadithiophenevinylene-based acceptors, demonstrating the trend of red-shifted absorption, lowered energy levels, and reduced π-π stacking distance with halogenation. nih.gov

Molecular Design Strategies for Enhanced Material Performance

Building upon the fundamental understanding of substituent effects, researchers employ sophisticated molecular design strategies to create new quinoxaline analogues with superior performance characteristics for specific applications.

Extending the π-conjugated system of the quinoxaline core is a primary strategy for tuning its optical and electronic properties. sciopen.com Increasing the length of the conjugated path typically leads to a smaller HOMO-LUMO gap, which manifests as a red-shift in the material's absorption spectrum, allowing it to absorb a broader range of the solar spectrum. nih.gov

One effective approach is to fuse aromatic rings to the central quinoxaline core. In a study creating quinoxaline-based small-molecule acceptors, extending the core with benzene (B151609), acenaphthene, and phenanthrene (B1679779) units was systematically explored. rsc.org The extended cores resulted in materials with improved phase segregation and lower energy disorder when blended with a donor polymer, ultimately leading to higher-performance solar cells. rsc.org Another innovative approach involves creating multi-arm small molecule acceptors based on a quinoxaline core, which provides more pathways for intermolecular interaction and can lead to more ordered molecular packing and improved device performance. nih.gov This extension of π-conjugation often enhances the intramolecular charge transfer (ICT) character of the molecule, which is crucial for the function of many donor-acceptor type materials. nih.gov

Side-chain engineering is a versatile tool for optimizing the properties of quinoxaline-based materials without altering the core conjugated backbone. The primary goals of side-chain engineering are to enhance solubility and to fine-tune energy levels and molecular packing. nih.govsciengine.com

Introducing flexible alkyl or branched alkyl chains is a common method to improve the solubility of otherwise rigid and planar molecules in common organic solvents, which is essential for solution-based fabrication techniques. nih.gov However, the choice of side chain has consequences beyond solubility. A systematic investigation into copolymers based on benzodithiophene and fluorinated quinoxaline found that the degree of branching and the dimensionality of the side chains significantly affected thermal stability, optical absorption, and energy levels. nih.gov For example, branched alkoxyl side chains were found to deepen HOMO levels more effectively than linear ones, while alkylthienyl side chains could lower energy levels compared to alkoxyl analogues. nih.gov

Furthermore, side chains can be used to precisely control the morphology of thin films. Research has shown that modifying the quinoxaline core by replacing hydrogen atoms with groups like 2-ethylhexyl or 2-(ethylhexyl)thiophene can improve solubility and elevate LUMO energy levels. acs.org The strategic removal of phenyl side groups from certain positions on an acceptor molecule was also shown to be a viable strategy to regularly modulate absorption spectra, energy levels, and crystallinity. sciengine.com

Optimization of Donor-Acceptor (D-A) Molecular Configurations

The strategic design of donor-acceptor (D-A) molecules based on the 6-tert-butyl-2,3-diphenylquinoxaline scaffold is a key area of research for developing advanced organic electronic materials. The electron-deficient nature of the quinoxaline core makes it an excellent acceptor unit, which can be paired with various electron-donating moieties to create materials with tailored electronic and photophysical properties. rsc.org

A common approach involves attaching electron-donating groups, such as triphenylamine, to the quinoxaline backbone. rsc.org This creates a D-A structure that can facilitate intramolecular charge transfer (ICT) upon photoexcitation. rsc.org The efficiency of this charge transfer is highly dependent on the specific donor and acceptor units, as well as their relative orientation and the nature of the linkage between them.

For instance, a series of symmetrical cross-conjugated luminophores have been synthesized with different substituents at the 2,3-positions of the quinoxaline unit. rsc.org These modifications allow for a systematic investigation of how the D-A interaction influences the material's properties. rsc.org By altering the donor strength or the conjugation pathway, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission characteristics of the molecule. researchgate.net

The optimization of D-A configurations also extends to the design of materials for specific applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these applications, the D-A architecture is crucial for efficient charge separation and transport. For example, in the context of thermally activated delayed fluorescence (TADF) materials for OLEDs, a twisted D-A conformation can minimize the energy gap between the singlet and triplet excited states, enhancing the efficiency of reverse intersystem crossing. rsc.org

Furthermore, the introduction of different functional groups to the donor or acceptor moieties can influence the intermolecular packing and morphology of the material in the solid state, which in turn affects charge transport and device performance. nih.gov The principle of structural optimization guides the synthesis of novel D-A compounds with enhanced properties for various applications. nih.gov

Table 1: Examples of Donor-Acceptor Configurations in Quinoxaline Derivatives

| Compound/Series | Donor Moiety | Acceptor Moiety | Key Feature/Application | Reference |

|---|---|---|---|---|

| Symmetrical Cross-Conjugated Luminophores | Triphenylamine | Quinoxaline | Investigating ICT and piezofluorochromic properties | rsc.org |

| TADF Emitters (e.g., DMAC-TTPZ, PXZ-TTPZ, PTZ-TTPZ) | 9,9-dimethyl-9,10-dihydroacridine, Phenoxazine, Phenothiazine | 1,2,3,4-tetrahydrophenazine | Achieving small singlet-triplet energy splitting for efficient OLEDs | rsc.org |

| D–A–D–A Configuration Molecules (6 and 7) | Thiophene derivatives | 2,3-diphenylquinoxaline (B159395) | Bipolar materials for organic solar cells | researchgate.net |

Relationship between Molecular Structure and Charge Transport Phenomena

Intramolecular Charge Transfer (ICT) Characteristics in Conjugated Quinoxalines

The presence of both electron-donating and electron-withdrawing units within a single conjugated quinoxaline molecule gives rise to intramolecular charge transfer (ICT) states. rsc.org Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the acceptor quinoxaline core. rsc.orgresearchgate.net This charge redistribution creates a significant dipole moment in the excited state.

The extent of this charge transfer is influenced by several factors:

Solvent Polarity: The energy of the ICT state is sensitive to the polarity of the surrounding medium. A more polar solvent can stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of ICT. rsc.org

Substituent Effects: The nature of the substituents on the donor and acceptor parts of the molecule plays a crucial role. Stronger donors and acceptors lead to a more pronounced ICT character. rsc.org For example, studies on symmetrical cross-conjugated luminophores with a quinoxaline core have shown that varying the substituents at the 2,3-positions directly impacts the ICT interactions. rsc.org

Molecular Geometry: The torsion angle between the donor and acceptor units affects the electronic coupling between them. A more planar conformation generally leads to stronger coupling and more efficient charge transfer, while a twisted geometry can lead to the formation of twisted intramolecular charge transfer (TICT) states.

The investigation of ICT characteristics is often carried out using techniques like UV-visible absorption and fluorescence spectroscopy in solvents of varying polarity. rsc.org The Lippert-Mataga equation is frequently used to quantify the change in dipole moment between the ground and excited states, providing a measure of the ICT character. rsc.org

Carrier Mobility and Efficiency of Charge Injection/Extraction

The ability of a material to transport charge carriers (carrier mobility) and the ease with which charges can be injected into and extracted from the material at electrode interfaces are critical for the performance of organic electronic devices. The molecular structure of quinoxaline derivatives has a profound impact on these properties.

Carrier Mobility: The charge carrier mobility in organic semiconductors is influenced by both intramolecular and intermolecular factors. The incorporation of sp2-hybridized nitrogen atoms in the quinoxaline ring can shorten the C=N bond length, which in turn influences conjugation and can facilitate better charge carrier mobility. acs.org The structural diversity of quinoxalines allows for precise tuning of their molecular structures to optimize charge transport. nih.gov For instance, the introduction of fluorine atoms into the quinoxaline core can lead to improved backbone coplanarity through noncovalent interactions, which can enhance carrier mobility. nih.gov Side-chain engineering on the pendant benzene rings has also been shown to be significant, with different substitution patterns leading to variations in charge transport and device efficiency. nih.gov

Table 2: Research Findings on Charge Transport in Quinoxaline Derivatives

| Compound/Modification | Key Finding | Impact on Charge Transport | Reference |

|---|---|---|---|

| Quinoxaline-based cross-conjugated luminophores | Different substituents at the 2,3-positions alter ICT interactions. | Allows for tuning of photophysical properties. | rsc.org |

| 6,7-difluoro-2,3-diphenylquinoxaline core | Fluorine atoms improve backbone coplanarity. | Enhanced absorption and improved carrier mobility. | nih.gov |

| Quinoxaline derivatives with varied alkoxy side chains | Side chain position affects charge transport and recombination. | Demonstrates the importance of side-chain engineering for performance. | nih.gov |

| Functionalized quinoxaline-based small molecules as ETLs | Control of interfacial dipole. | Improved electron injection/transport in OLEDs. | bwise.kr |

| 2,3-diphenylquinoxaline as an auxiliary acceptor | Improved LUMO energy level alignment. | Enhanced charge transfer efficiency in DSSCs. | nih.gov |

Future Research Directions and Emerging Trends in Quinoxaline Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of quinoxaline (B1680401) derivatives has historically relied on the classical condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often requiring harsh conditions, strong acid catalysts, and long reaction times. nih.gov The synthesis of 6-tert-butyl-2,3-diphenylquinoxaline , for instance, typically involves the reaction of 4-(tert-Butyl)benzene-1,2-diamine with Benzil (B1666583) . ambeed.comambeed.com However, the future of quinoxaline synthesis lies in green chemistry, which emphasizes minimizing environmental impact without compromising efficiency. ekb.egnih.gov

Researchers are actively exploring a variety of innovative and sustainable methods:

Natural Deep Eutectic Solvents (NADESs): A protocol using a choline (B1196258) chloride/water NADES enables the synthesis of functionalized quinoxalines in as little as five minutes at room temperature with yields over 90%. unicam.it This system is notable as the solvent can be recycled up to six times, and the products are often pure enough to not require further purification. unicam.it

Reusable Nanocatalysts: The use of nanocatalysts, such as nano-BF3 SiO2 and monoclinic zirconia nanoparticles, offers high yields in short reaction times under solvent-free conditions. rsc.org These catalysts are easily recovered and can be reused multiple times with only a slight decrease in activity, presenting a significant advantage for sustainable processes. rsc.org

Mechanochemical Synthesis: A novel spiral gas–solid two-phase flow (S-GSF) method allows for the continuous, solvent-free synthesis of quinoxaline derivatives. mdpi.com Reactions using this approach can be completed in just 1–3 minutes with yields exceeding 90%, demonstrating exceptional efficiency. mdpi.com

Benign Media and Catalysts: Innovative approaches include using rainwater as both a solvent and a catalyst for the condensation reaction at ambient temperature, drastically reducing energy and reagent toxicity. benthamdirect.com Other green methods employ reusable catalysts like alumina-supported heteropolyoxometalates or cellulose (B213188) sulfuric acid in environmentally friendly solvents like ethanol (B145695) and water. nih.govresearchgate.net Organocatalysts such as nitrilotris(methylenephosphonic acid) are also being used to achieve high yields rapidly under metal-free conditions. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Method Type | Catalyst / Medium | Reaction Time | Key Advantages | Source(s) |

| Traditional | Strong Acid (e.g., Acetic Acid) | Hours to Days | Well-established procedure | nih.govtandfonline.com |

| NADES | Choline Chloride / Water | ~ 5 minutes | Fast, high yield, recyclable solvent, high purity | unicam.it |

| Nanocatalysis | Nano-BF3 SiO2, Zirconia NPs | Short (variable) | High yield, reusable catalyst, solvent-free | rsc.org |

| Mechanochemistry | Spiral Gas–Solid Flow | 1 - 3 minutes | Extremely fast, solvent-free, continuous process | mdpi.com |

| Rainwater-Assisted | Rainwater | Variable | Highly sustainable, catalyst-free, ambient temp. | benthamdirect.com |

| Organocatalysis | Nitrilotris(methylenephosphonic acid) | < 1 hour | Metal-free, high yield, recyclable catalyst | nih.gov |

Advanced Computational Design and High-Throughput Screening of Quinoxaline-Based Materials

The discovery of new materials is being accelerated by the integration of computational science and advanced screening techniques. For quinoxaline-based materials, these approaches allow for the rapid identification and optimization of candidates with desired properties, long before synthesis is attempted.

Computational and Molecular Modeling: Structure-based molecular modeling and computational docking studies are increasingly used to rationalize structure-activity relationships (SAR) and predict the potential of novel quinoxaline derivatives. tandfonline.comrsc.org These computational tools can simulate how a molecule like This compound might interact with a biological target or perform in an electronic device, guiding chemists to synthesize only the most promising candidates. rsc.org

High-Throughput Screening (HTS): A significant breakthrough in synthesis optimization is the use of microdroplet reactions combined with mass spectrometry (MS). nih.govnih.gov This HTS method allows for the rapid screening of reaction conditions to find the optimal parameters for speed and yield. nih.govresearchgate.net Reactions in microdroplets can be completed in milliseconds with conversion rates reaching 90% without a catalyst, a dramatic improvement over conventional bulk-phase reactions. nih.gov This platform enables the on-site screening of variables like solvent composition, flow rate, and temperature, effectively accelerating the discovery and scaled-up synthesis of diverse quinoxaline compounds. nih.govnih.gov

Table 2: Advantages of Microdroplet HTS for Quinoxaline Synthesis

| Feature | Description | Benefit | Source(s) |

| Speed | Reactions complete in milliseconds to seconds. | Drastically shortens research and development time. | nih.govnih.gov |

| Efficiency | Yields are significantly improved compared to bulk reactions. | Higher conversion rates with less waste. | nih.gov |

| Catalyst-Free | High conversion can be achieved without catalysts. | Simplifies purification and reduces costs. | nih.gov |

| Rapid Optimization | Multiple reaction parameters can be screened quickly. | Fast identification of optimal synthesis conditions. | nih.govresearchgate.net |

| Scalability | The platform is capable of being used for scaled-up synthesis. | Bridges the gap between lab discovery and production. | nih.gov |

Exploration of New Applications in Emerging Organic Electronic and Photonic Technologies

While known for their biological activity, quinoxaline derivatives, including substituted 2,3-diphenylquinoxalines, possess unique physicochemical properties that make them highly attractive for applications in materials science. tandfonline.com Their rigid, aromatic structure is a key building block for a variety of functional materials. nih.gov

Future research is focused on harnessing these properties for next-generation technologies:

Organic Electronics: Quinoxaline derivatives are widely used as components in organic semiconductors, electroluminescent materials, and dyes. nih.govnih.govresearchgate.netijirt.org Their inherent electronic properties make them suitable for use in devices like Organic Light Emitting Diodes (OLEDs).

Photovoltaics: The quinoxaline unit is a valuable component in the design of materials for photovoltaic devices. unicam.it Research has shown that replacing other heterocyclic units (like thienopyrazine) with a quinoxaline moiety can favorably alter the electronic properties of a molecule. mtieat.org Specifically, it can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which enhances the electron injection driving force from an organic sensitizer (B1316253) to a semiconductor like TiO2 , a critical factor in the efficiency of dye-sensitized solar cells. mtieat.org

Table 3: Applications of Quinoxaline Derivatives in Electronic and Photonic Technologies

| Application Area | Relevant Property | Function of Quinoxaline Moiety | Source(s) |

| Organic Semiconductors | Charge transport capabilities | Forms the core of the semiconducting material. | nih.govijirt.org |

| Electroluminescent Materials (OLEDs) | Light emission upon electrical stimulation | Acts as an emitter or host material in the emissive layer. | nih.govnih.gov |

| Dyes / Pigments | Strong absorption/emission of light | Provides the chromophore responsible for color. | nih.govresearchgate.net |

| Photovoltaic Devices (Solar Cells) | Tunable electronic energy levels (LUMO) | Enhances electron injection efficiency from dye to semiconductor. | unicam.itmtieat.org |

Sustainable and Green Chemistry Methodologies for Industrial Scale-Up

A major hurdle in materials science is translating promising laboratory-scale discoveries into large-scale, economically viable industrial processes. The future of quinoxaline production, particularly for high-value compounds like This compound , depends on the development of green and sustainable scale-up methodologies. ijirt.org

The focus of future research in this area includes:

Process Intensification: Moving from traditional batch reactions to continuous flow processes is a key goal. Methods like the spiral gas–solid two-phase flow (S-GSF) synthesis are inherently continuous and highly efficient, making them promising candidates for industrial adaptation. mdpi.com

Economic and Environmental Viability: For industrial scale-up, green chemistry principles must align with economic feasibility. This involves using inexpensive, readily available starting materials and reagents. google.com The development of synthetic routes that operate under mild conditions with high selectivity reduces energy consumption and purification costs, making them attractive for industrial amplification. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.